molecular formula C6H6N4O B024355 9-Deazaguanine CAS No. 65996-58-9

9-Deazaguanine

Número de catálogo B024355
Número CAS: 65996-58-9
Peso molecular: 150.14 g/mol
Clave InChI: FFYPRJYSJODFFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

9-Deazaguanine is a small molecule and an analog of guanine . It exhibits potent inhibitory activity against purine nucleoside phosphorylase (PNP) . It reacts with the hydrogen bond of the enzyme and prevents its reaction with a substrate .


Synthesis Analysis

9-Deazaguanine and its related analogues were designed as multi-substrate analogue inhibitors against PNP . The synthesis involves using benzyloxymethyl group protection, DMF-dimethylacetal treatment, reductive cyclization, ethanolic ammonia treatment, and catalytic hydrogenation for removal of the protecting group .


Molecular Structure Analysis

The molecular formula of 9-Deazaguanine is C6H6N4O . It binds to the target enzymes trifluoroacetic acid (TFA) and hydrogen bond interactions with water molecules .


Chemical Reactions Analysis

9-Deazaguanine acts as a potent inhibitor of purine nucleoside phosphorylase (PNP) . It reacts with the hydrogen bond of the enzyme and prevents its reaction with a substrate .


Physical And Chemical Properties Analysis

9-Deazaguanine has a density of 1.9±0.1 g/cm3, a molar refractivity of 37.0±0.5 cm3, and a molar volume of 80.2±7.0 cm3 . It has 5 H bond acceptors, 4 H bond donors, and 0 freely rotating bonds .

Safety And Hazards

9-Deazaguanine may increase the hyperkalemic activities of Olodaterol . The metabolism of 9-Deazaguanine can be decreased when combined with Ondansetron . No special precautions are necessary if used correctly .

Direcciones Futuras

9-Deazaguanine acts as a potent inhibitor of purine nucleoside phosphorylase (PNP), which is used to control T cell proliferation, particularly in T cell cancers, autoimmune diseases, and tissue transplant rejection . This suggests potential future directions in the treatment of these conditions.

Propiedades

IUPAC Name

2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
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InChI

InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYPRJYSJODFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216202
Record name 9-Deazaguanine
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Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Deazaguanine

CAS RN

65996-58-9
Record name 9-Deazaguanine
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Record name 9-Deazaguanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of 9-Deazaguanine?

A1: 9-Deazaguanine acts as a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNP). [, , , , , ] PNP plays a crucial role in the purine salvage pathway, responsible for the reversible phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides. [] By inhibiting PNP, 9-DG disrupts purine metabolism, ultimately impacting DNA synthesis and cellular processes, particularly in rapidly dividing cells like T-cells and cancer cells. [, , ]

Q2: How does 9-Deazaguanine's inhibition of PNP affect T-cell function?

A2: Inhibition of PNP by 9-DG leads to the accumulation of deoxyguanosine and a decrease in deoxyguanosine triphosphate (dGTP) levels, particularly in T-cells. [] This depletion of dGTP selectively inhibits T-cell proliferation and function, making 9-DG a potential immunosuppressive agent. [, , ]

Q3: What downstream effects on gene expression have been observed in leukemia cells treated with 9-Deazaguanine and its derivatives?

A3: Studies on leukemia cells treated with 9-Deazaguanine derivatives observed altered expression of genes involved in apoptosis and purine metabolism. Notably, a significant decrease in the expression of the PNP gene was observed. [] Additionally, downregulation of pro-apoptotic genes, caspase-3 and p53, was observed in specific leukemia cell lines (HL-60 and MOLT-4) after treatment. []

Q4: What is the molecular formula and weight of 9-Deazaguanine?

A4: The molecular formula of 9-Deazaguanine is C8H7N5O, and its molecular weight is 193.18 g/mol.

Q5: Are there any specific spectroscopic data available for 9-Deazaguanine?

A5: Yes, resonance Raman spectroscopy has been utilized to elucidate the solution structure, protonation states, and predominant tautomers of 9-Deazaguanine and its hypoxanthine analogue, 9-deazahypoxanthine (9DAH), at different pH levels. [] These findings provide valuable insights into the molecular behavior of these compounds under physiological conditions.

Q6: How do structural modifications of the 9-Deazaguanine scaffold affect its inhibitory activity against PNP?

A6: Numerous studies have investigated the structure-activity relationships of 9-Deazaguanine derivatives.

    Q7: What is the significance of the flexible loop in the PNP enzyme for 9-Deazaguanine binding?

    A7: The flexible loop in the PNP enzyme plays a crucial role in substrate binding and catalysis. [] Studies utilizing site-directed mutagenesis, stop-flow kinetics, chemical modification, and NMR experiments revealed that the conserved Ser73 and Tyr74 residues within this loop are essential for the binding of 9-Deazaguanine and other substrates. [] The loop undergoes conformational changes upon substrate binding, suggesting its involvement in optimizing the active site for catalysis. []

    Q8: Have computational methods been employed in the development of 9-Deazaguanine-based PNP inhibitors?

    A8: Yes, computer-aided molecular modeling (CAMM) has been instrumental in the design of potent 9-Deazaguanine-based PNP inhibitors. [, ] By leveraging X-ray crystallographic data of PNP-inhibitor complexes, researchers can visualize interactions within the active site. This information guides the design of novel analogues with improved binding affinity and inhibitory potency. [, ]

    Q9: Are there QSAR models available for predicting the activity of 9-Deazaguanine derivatives?

    A9: Yes, both descriptor- and fragment-based quantitative structure-activity relationship (QSAR) models have been developed for a series of 9-Deazaguanine analogues as inhibitors of Schistosoma mansoni PNP (SmPNP). [] These models exhibit significant statistical parameters, indicating their potential for predicting the inhibitory potency of novel, untested compounds, thereby aiding in the drug discovery process. []

    Q10: What is the oral bioavailability of 9-benzyl-9-deazaguanine (BzDAG) in rats?

    A11: Studies in rats have shown that BzDAG exhibits an oral bioavailability of 48% at a dose of 5 mg/kg. [] This indicates that BzDAG is absorbed relatively well following oral administration.

    Q11: How does 9-benzyl-9-deazaguanine (BzDAG) affect plasma levels of purine nucleosides?

    A12: BzDAG administration in rats led to increased plasma levels of endogenous inosine. [] Additionally, when co-administered with 2',3'-dideoxyinosine, BzDAG increased the plasma levels of 2',3'-dideoxyinosine, suggesting an interaction with its metabolism. [] These findings indicate that BzDAG can significantly alter the pharmacokinetics of purine nucleosides in vivo.

    Q12: Has the antitumor activity of 9-Deazaguanine derivatives been evaluated in vitro?

    A13: Yes, several studies have investigated the antiproliferative effects of 9-Deazaguanine derivatives on various cancer cell lines, including leukemia and solid tumor cells. [, ] Moderate to potent growth inhibitory effects have been observed, with some derivatives demonstrating greater potency against specific cell lines. [, ]

    Q13: What are the in vivo effects of 9-Deazaguanine-based PNP inhibitors on immune responses?

    A14: Studies employing 9-benzyl-9-deazaguanine (BzDAG) have demonstrated its ability to suppress the human mixed lymphocyte reaction (MLR) in vitro. [] This finding supports the potential of PNP inhibitors like BzDAG as immunosuppressive agents for T-cell-mediated immune responses.

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